Plasma Protein Binding: Ra2 Exhibits the Highest Protein Binding (Lowest Free Fraction) Among PPD-Type Ginsenosides, Critical for Pharmacokinetic Study Design
Ginsenoside Ra2 demonstrates the lowest unbound fraction (fu) in rat plasma among all protopanaxadiol-type ginsenosides characterized in the ShenMai injection pharmacokinetic study, with fu-plasma values of 0.46 ± 0.03% in rat and 1.7 ± 0.4% in human [1]. This represents a 38% lower free fraction than Ra1 (0.74 ± 0.01% rat; 2.0 ± 0.1% human) and a 50% lower free fraction than Ra3 (0.92 ± 0.13% rat; 4.0 ± 0.7% human) [1]. Compared to Rb1 (0.62 ± 0.03% rat) and Rb2 (0.51 ± 0.08% rat), Ra2 also shows meaningfully higher plasma protein sequestration [1]. The high protein binding of Ra2 (≥99.5% bound fraction) directly influences its apparent volume of distribution and clearance kinetics relative to lower-binding PPD analogs.
| Evidence Dimension | Plasma unbound fraction (fu-plasma, %) |
|---|---|
| Target Compound Data | Ra2: Rat 0.46 ± 0.03%; Human 1.7 ± 0.4% |
| Comparator Or Baseline | Ra1: Rat 0.74 ± 0.01%, Human 2.0 ± 0.1%; Ra3: Rat 0.92 ± 0.13%, Human 4.0 ± 0.7%; Rb1: Rat 0.62 ± 0.03%, Human 1.7 ± 0.6%; Rb2: Rat 0.51 ± 0.08%, Human 2.4 ± 1.1%; Rc: Rat 0.74 ± 0.33%, Human 1.5 ± 0.1%; Rd: Rat 0.59 ± 0.01%, Human 1.2 ± 0.2%; Rg3: Rat 1.0 ± 0.1%, Human 0.67 ± 0.17% |
| Quantified Difference | Ra2 free fraction 38% lower than Ra1, 50% lower than Ra3, 26% lower than Rb1 in rat plasma |
| Conditions | Equilibrium dialysis; ShenMai intravenous infusion study; rat and human plasma |
Why This Matters
Procurement decisions for pharmacokinetic or drug interaction studies must account for Ra2's uniquely low free fraction, which alters free drug concentration calculations and necessitates species-specific fu corrections.
- [1] Olaleye OE, Niu W, Du FF, Wang FQ, Xu F, Pintusophon S, Lu JL, Yang JL, Li C. Multiple circulating saponins from intravenous ShenMai inhibit OATP1Bs in vitro: potential joint precipitants of drug interactions. Acta Pharmacol Sin. 2019;40(6):833-849. Table 3. View Source
